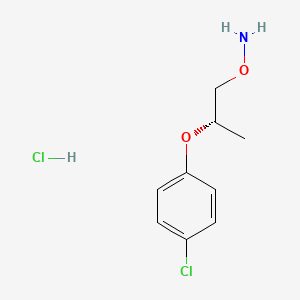
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxylamine group attached to a propyl chain, which is further linked to a chlorophenoxy group. The presence of the chiral center at the propyl chain adds to its complexity and potential for specific interactions in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxypropane.
Introduction of the Hydroxylamine Group: The intermediate is then reacted with hydroxylamine under controlled conditions to introduce the hydroxylamine group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Formation of the Hydrochloride Salt: Finally, the (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chiral center allows for specific interactions with chiral environments in biological systems, enhancing its selectivity and potency.
Comparación Con Compuestos Similares
Similar Compounds
®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
4-Chlorophenoxyacetic acid: A structurally related compound with different functional groups and applications.
2-(4-Chlorophenoxy)ethanol: Another related compound with a shorter alkyl chain.
Uniqueness
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is unique due to its chiral center, which imparts specific interactions in biological systems. Its hydroxylamine group also provides distinct reactivity compared to other similar compounds, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13Cl2NO2 |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
O-[(2S)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
VIQYBDQYPFYALG-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](CON)OC1=CC=C(C=C1)Cl.Cl |
SMILES canónico |
CC(CON)OC1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


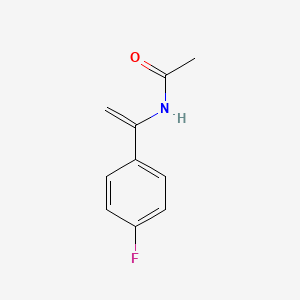
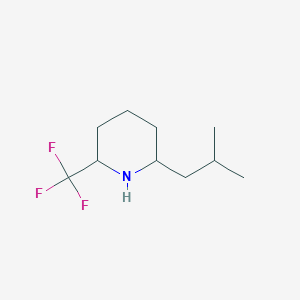
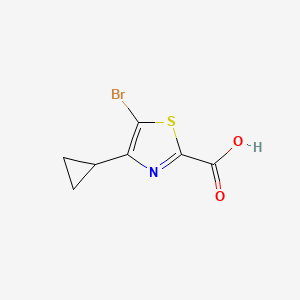
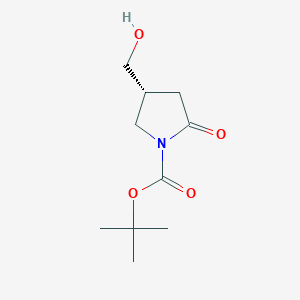
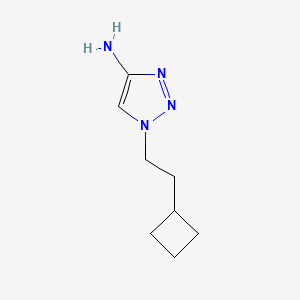
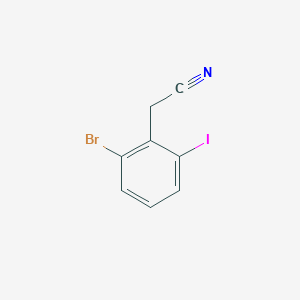

![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)

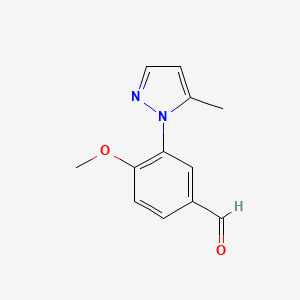
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

